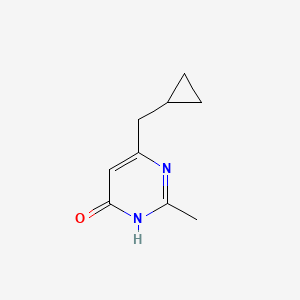

6-(Cyclopropylmethyl)-2-methylpyrimidin-4-ol

Description

Properties

IUPAC Name |

4-(cyclopropylmethyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-10-8(4-7-2-3-7)5-9(12)11-6/h5,7H,2-4H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWLNHTWCONBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)CC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-ol generally follows these key stages:

- Construction of the pyrimidine ring with appropriate substituents at positions 2 and 4.

- Introduction or modification of the cyclopropylmethyl substituent at position 6.

- Functional group transformations to obtain the hydroxy group at position 4.

Pyrimidine Core Formation

The pyrimidine nucleus bearing substituents at the 2- and 4-positions is commonly prepared via condensation reactions involving amidines or amidine hydrochlorides and malonate derivatives under controlled conditions.

- In a cooled methanol solution (ice bath), sodium methoxide is added to dissolve methyl malonate and acetamidine hydrochloride.

- After warming to room temperature (18–25 °C), the mixture is stirred for several hours (3–5 h) to allow ring closure forming 4,6-dihydroxy-2-methylpyrimidine intermediates.

- The reaction mixture is concentrated under reduced pressure to remove methanol, followed by acidification to pH 1–2 to induce crystallization of the pyrimidin-4-ol derivative.

- The product is isolated by filtration, washed with cold methanol-water mixtures, and dried to yield the pyrimidine core compound with high purity and good yield (~86%).

This method notably replaces hazardous reagents like POCl3 and phosgene with triphosgene, enhancing safety and environmental compatibility for industrial scale-up.

Introduction of the Cyclopropylmethyl Group

The cyclopropylmethyl substituent at position 6 can be introduced via alkylation or cross-coupling methods:

Alkylation: Using cyclopropylmethyl halides (e.g., bromide or chloride) in the presence of base and suitable solvents such as DMF or DMSO under controlled temperature conditions to substitute at the 6-position of a suitable pyrimidin-4-ol intermediate.

Cross-Coupling Reactions: Palladium-catalyzed Suzuki or Buchwald-Hartwig type coupling reactions are frequently employed for installing complex substituents on heterocyclic rings:

- The pyrimidine derivative bearing a halogen at position 6 (e.g., 6-bromopyrimidine) is reacted with cyclopropylmethyl boronic acid or boronate esters in the presence of palladium catalysts such as PdCl2(PPh3)2, bases like Cs2CO3 or K3PO4, and solvents like dioxane or DMF.

- Reactions are typically conducted under nitrogen atmosphere at elevated temperatures (80–100 °C) for 12 hours or until completion.

- Workup involves extraction, drying, and purification by flash chromatography or reverse-phase chromatography to isolate the desired product.

Functional Group Transformations and Purification

- The hydroxy group at position 4 is often introduced or retained from the ring closure step.

- If starting from chloro- or methoxy-substituted pyrimidines, nucleophilic substitution with hydroxide sources can be performed to yield the 4-hydroxypyrimidine.

- Purification methods include flash chromatography using silica gel columns with gradient elution (e.g., ethyl acetate/hexanes) or preparative reverse-phase chromatography using acetonitrile/water gradients with base modifiers.

- Characterization is confirmed by techniques such as NMR, LC-MS, and elemental analysis.

Summary Table of Key Preparation Steps

Research Findings and Optimization Notes

- The use of triphosgene instead of POCl3 or phosgene significantly reduces environmental and safety hazards during pyrimidine ring formation.

- Palladium-catalyzed coupling reactions show high selectivity and yields when using XPhos or similar ligands, with bases like K3PO4 or Cs2CO3 enhancing reaction efficiency.

- Reaction times of approximately 12 hours at moderate temperatures (80–100 °C) are optimal for coupling steps.

- Purification by mass-directed reverse-phase chromatography improves isolation of pure final compounds, especially for complex substituted pyrimidines.

- Alkylation methods require careful control of stoichiometry and temperature to avoid side reactions and ensure selective substitution at position 6.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylmethyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The methyl and cyclopropylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-one.

Reduction: Formation of 6-(Cyclopropylmethyl)-2-methyl-1,2,3,4-tetrahydropyrimidin-4-ol.

Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Table 1: Synthesis Overview

| Method | Key Reagents | Conditions |

|---|---|---|

| Condensation | Cyclopropylamine, Aldehyde | Controlled temperature |

| Catalytic Cyclization | Various catalysts | Solvent-mediated |

Biological Applications

Research indicates that 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-ol exhibits notable biological activities:

- Anti-inflammatory Properties : Studies show that this compound can inhibit inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha, suggesting potential use in treating inflammatory diseases .

- Antimicrobial Activity : Preliminary investigations have indicated that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

Table 2: Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | , |

| Antimicrobial | Potential inhibition of pathogens |

Medicinal Chemistry

In medicinal chemistry, this compound is being evaluated for its therapeutic potential:

- Drug Development : Its unique structure allows for modifications that could enhance efficacy against specific targets in diseases like cancer and neurodegenerative disorders. The compound's ability to modulate biological pathways is a focal point of ongoing research .

- Case Studies : Recent studies have highlighted the compound's potential as a lead structure for developing new drugs targeting inflammation and neurodegeneration. For instance, derivatives have shown improved binding affinities in receptor assays compared to traditional compounds .

Table 3: Medicinal Chemistry Insights

| Study Focus | Findings | Implications |

|---|---|---|

| Drug Targeting | Enhanced receptor binding | New therapeutic avenues |

| Structural Modifications | Improved anti-inflammatory effects | Potential drug candidates |

Industrial Applications

The compound is also explored for industrial applications:

- Material Science : Its properties make it suitable for developing new materials with specific chemical functionalities. The pyrimidine scaffold can be utilized in creating polymers or as intermediates in various chemical processes .

- Chemical Processes : It serves as a building block in synthesizing more complex compounds, facilitating advancements in organic synthesis methodologies.

Table 4: Industrial Applications

| Application Type | Description | Potential Benefits |

|---|---|---|

| Material Development | Use in polymer synthesis | Enhanced material properties |

| Organic Synthesis | Building block for complex compounds | Streamlined synthesis processes |

Mechanism of Action

The mechanism of action of 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at Position 6

6-Aryl Derivatives

- 6-(4-Iodophenyl)-2-methylpyrimidin-4-ol (CAS: 2090594-15-1): Molecular Weight: 312.11 g/mol (vs. ~151 g/mol for the target compound). Properties: The bulky 4-iodophenyl group increases molecular weight and reduces aqueous solubility.

- 6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol (CAS: 1412957-57-3): Density: 1.31 g/cm³.

6-Alkyl/Alkoxy Derivatives

- 6-(Dimethoxymethyl)-2-methylpyrimidin-4-ol (CAS: 1171926-69-4):

- This compound is explored for kinase inhibition .

Substituent Variations at Position 2

- 6-Methyl-2-(methylthio)pyrimidin-4-ol :

- 6-Methyl-2-(methylamino)pyrimidin-4-ol (CAS: 39247-89-7): Amino Group: The methylamino group enables hydrogen bonding, improving solubility. This derivative is studied in antiviral research due to its nucleobase mimicry .

Halogenated Derivatives

- 6-Chloro-2-methylpyrimidin-4-ol :

- Reactivity : The chlorine atom at position 6 facilitates nucleophilic aromatic substitution, making it a versatile intermediate. However, it lacks the steric and electronic effects of cyclopropylmethyl .

Biological Activity

6-(Cyclopropylmethyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is being investigated for its roles in various biochemical pathways, particularly in the fields of medicinal chemistry and pharmacology. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as either an inhibitor or an activator, modulating the activity of these targets and influencing various biochemical pathways. Notably, it has been suggested that this compound can inhibit enzymes involved in DNA replication and protein synthesis, which may lead to its potential use as an antimicrobial or anticancer agent.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activities. It has been studied for its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), contributing to its therapeutic potential in inflammatory diseases .

3. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has shown the ability to induce apoptosis in cancer cells and inhibit cell proliferation in vitro. The compound's mechanism may involve the modulation of cell cycle progression and the activation of pro-apoptotic pathways .

Research Findings

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of this compound, it was found to have significant inhibitory effects on several bacterial strains, including Staphylococcus aureus and Escherichia coli. The study utilized a broth microdilution method to determine the minimum inhibitory concentrations (MICs), demonstrating the compound's potential as a lead candidate for antibiotic development.

- Anti-inflammatory Mechanism : Another case study focused on the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results indicated that treatment with this compound significantly reduced edema compared to control groups, suggesting its utility in managing inflammation-related conditions.

- Cancer Cell Proliferation : A recent investigation into the anticancer properties revealed that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The study highlighted its ability to induce G2/M phase arrest and increase apoptotic markers such as caspase-3.

Q & A

Basic: What synthetic strategies are effective for introducing the cyclopropylmethyl group into pyrimidin-4-ol derivatives?

Methodological Answer:

The cyclopropylmethyl group can be introduced via nucleophilic substitution or coupling reactions. For example, intermediates like 4-chloropyrimidin-4-ol derivatives (e.g., as seen in ) can react with cyclopropylmethyl Grignard reagents or organozinc compounds under palladium catalysis . Microwave-assisted synthesis (as described for pyridazine derivatives in ) may enhance reaction efficiency. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is recommended to isolate the product .

Basic: Which spectroscopic techniques are critical for confirming the structure of 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-ol?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR can identify substituents (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyrimidine ring carbons at δ 150–160 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C9H12N2O requires m/z 164.0950) .

- IR Spectroscopy: Confirms hydroxyl (3200–3600 cm⁻¹) and pyrimidine ring (1600–1650 cm⁻¹) functionalities .

Advanced: How does the cyclopropylmethyl group influence the electronic properties of the pyrimidin-4-ol core?

Methodological Answer:

The cyclopropylmethyl group’s electron-donating effects can be assessed via density functional theory (DFT) . Computational studies (e.g., using Gaussian09 with B3LYP/6-31G* basis set) reveal changes in HOMO-LUMO gaps and charge distribution, impacting reactivity in nucleophilic substitutions. Comparative analysis with methyl or trifluoromethyl analogs (as in ) shows enhanced stability due to steric shielding .

Advanced: What in vitro assays are suitable for studying the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases or oxidoreductases (e.g., using fluorescence-based ADP-Glo™ kinase assays) .

- Antimicrobial Screening: Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive bacteria (e.g., S. aureus) .

- Cytotoxicity: MTT assays on human cell lines (e.g., HEK293) to assess selectivity .

Advanced: How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Methodological Answer:

Contradictions arise from varying protonation states (pH-dependent solubility). Methodological steps:

pH-Solubility Profiling: Measure solubility in buffers (pH 1–12) using shake-flask methods .

HPLC Analysis: Quantify dissolved compound (C18 column, acetonitrile/water + 0.1% TFA mobile phase) .

Particle Size Analysis: Use dynamic light scattering (DLS) to rule out aggregation artifacts .

Advanced: What computational tools predict binding modes of this compound with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Dock into ATP-binding pockets (e.g., EGFR kinase PDB: 1M17) .

- Molecular Dynamics (GROMACS): Simulate binding stability (50 ns trajectories, AMBER forcefield) .

- Free Energy Perturbation (FEP): Calculate binding affinity differences vs. methyl-substituted analogs .

Basic: How to optimize storage conditions to prevent degradation of this compound?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the hydroxyl group .

- Solvent: Dissolve in anhydrous DMSO (1 mM aliquots) for long-term stability .

Advanced: What strategies resolve discrepancies in reported reaction yields for cyclopropylmethyl-substituted pyrimidines?

Methodological Answer:

- Reaction Monitoring: Use inline FTIR or LC-MS to track intermediate formation .

- DoE (Design of Experiments): Optimize parameters (temperature, solvent, catalyst loading) via response surface methodology .

- Scale-Down Replication: Repeat small-scale reactions (1–5 mmol) under inert atmosphere (N2/Ar) to validate reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.